molecular formula C15H10O2 B14138138 (3,4-Methylenedioxy-phenyl)phenylacetylene

(3,4-Methylenedioxy-phenyl)phenylacetylene

Cat. No.: B14138138
M. Wt: 222.24 g/mol
InChI Key: KUKWOOHRPSHQEC-UHFFFAOYSA-N
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Description

(3,4-Methylenedioxy-phenyl)phenylacetylene is an organic compound characterized by the presence of a methylenedioxy group attached to a phenyl ring, which is further connected to a phenylacetylene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Methylenedioxy-phenyl)phenylacetylene typically involves the coupling of a methylenedioxy-substituted phenyl compound with a phenylacetylene derivative. One common method is the Sonogashira coupling reaction, which involves the use of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(3,4-Methylenedioxy-phenyl)phenylacetylene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the triple bond to form the corresponding alkane.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alkanes

    Substitution: Halogenated derivatives, nitro compounds

Scientific Research Applications

(3,4-Methylenedioxy-phenyl)phenylacetylene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3,4-Methylenedioxy-phenyl)phenylacetylene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methylenedioxy group can enhance the compound’s binding affinity and specificity for certain targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Methylenedioxy)phenylacetic acid
  • (3,4-Methylenedioxy)phenylacetonitrile
  • (3,4-Methylenedioxy)phenyl isocyanate

Uniqueness

(3,4-Methylenedioxy-phenyl)phenylacetylene is unique due to the presence of both a methylenedioxy group and a phenylacetylene moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not fulfill.

Properties

Molecular Formula

C15H10O2

Molecular Weight

222.24 g/mol

IUPAC Name

5-(2-phenylethynyl)-1,3-benzodioxole

InChI

InChI=1S/C15H10O2/c1-2-4-12(5-3-1)6-7-13-8-9-14-15(10-13)17-11-16-14/h1-5,8-10H,11H2

InChI Key

KUKWOOHRPSHQEC-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C#CC3=CC=CC=C3

Origin of Product

United States

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